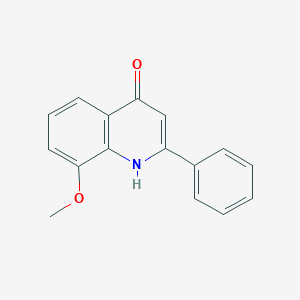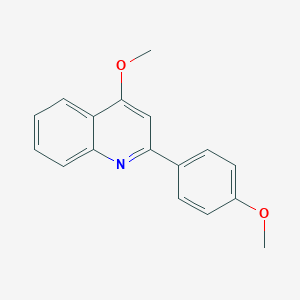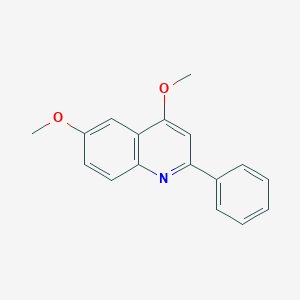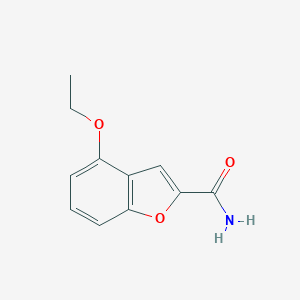
4-Ethoxybenzofuran-2-carboxamide
Übersicht
Beschreibung
4-Ethoxybenzofuran-2-carboxamide, commonly known as 4-EBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the benzofuran family and has a molecular weight of 213.24 g/mol.
Wirkmechanismus
The mechanism of action of 4-EBC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for the sigma receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-EBC has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). It has also been found to have anticonvulsant effects by modulating the activity of ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-EBC in lab experiments is its relatively low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term studies. However, one limitation of using 4-EBC is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-EBC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Further studies are also needed to fully understand the mechanism of action of 4-EBC and its potential effects on various physiological processes.
Conclusion:
In conclusion, 4-EBC is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-EBC in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-EBC has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
199287-56-4 |
|---|---|
Produktname |
4-Ethoxybenzofuran-2-carboxamide |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-ethoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H11NO3/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H2,12,13) |
InChI-Schlüssel |
USVXDRYTVIQXFG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=O)N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=O)N |
Synonyme |
2-Benzofurancarboxamide,4-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

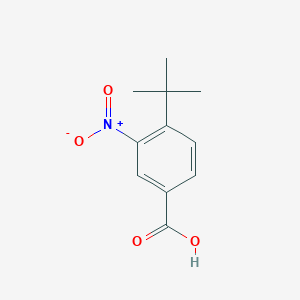

![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
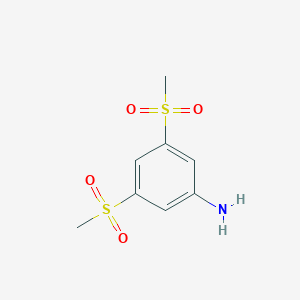
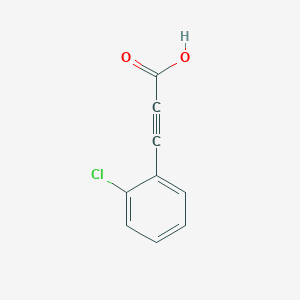
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)

